4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class of sulfonamide derivatives, characterized by a benzamide core linked to a sulfonamide group and a 1,3,4-oxadiazole ring. The sulfonamide moiety is substituted with a 2-ethylpiperidine group, while the oxadiazole ring is functionalized with a furan-2-yl substituent. The furan and piperidine groups enhance lipophilicity, which may influence membrane permeability and target binding .
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-2-15-6-3-4-12-24(15)30(26,27)16-10-8-14(9-11-16)18(25)21-20-23-22-19(29-20)17-7-5-13-28-17/h5,7-11,13,15H,2-4,6,12H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCMWJWMYLJWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the piperidine ring: This step involves the reaction of ethylamine with a suitable precursor to form the 2-ethylpiperidine ring.
Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Oxadiazole ring formation: The oxadiazole ring is synthesized through the reaction of a hydrazide with a carboxylic acid derivative.
Coupling reaction: Finally, the furan ring is introduced through a coupling reaction with the oxadiazole intermediate, followed by the attachment of the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that derivatives of oxadiazoles possess antibacterial properties against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Enzyme Inhibition
The sulfonamide group in this compound is known for its ability to inhibit specific enzymes, including:
- Acetylcholinesterase : Important for neurotransmission.
- Urease : Involved in the metabolism of urea.
This inhibition can lead to potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Therapeutic Applications
- Antimicrobial Agents : The compound's significant antibacterial and antifungal activities make it a candidate for developing new antimicrobial therapies, particularly in the face of rising antibiotic resistance .
- Cancer Therapy : Compounds featuring oxadiazole rings have been studied for their anticancer properties. The ability to modulate signaling pathways involved in cell proliferation and apoptosis positions this compound as a potential anticancer agent .
- Neurological Disorders : The enzyme inhibition properties suggest potential applications in treating neurological disorders by enhancing neurotransmitter levels .
Case Studies and Research Findings
Several studies have investigated the biological efficacy of similar compounds:
- A study on 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives reported promising antibacterial activity and good interactions in molecular docking studies, indicating their potential as effective antimicrobial agents .
- Another research highlighted the synthesis of piperidine derivatives that exhibited notable antibacterial effects against resistant strains, supporting the therapeutic potential of compounds related to 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
Mechanism of Action
The mechanism of action of 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related 1,3,4-oxadiazole derivatives and their key attributes:
Key Findings:
Antifungal Activity :
- The target compound’s closest analogue, LMM11 , demonstrates potent antifungal activity against C. albicans due to its thioredoxin reductase (Trr1) inhibition. The 2-ethylpiperidine group in the target compound may enhance binding to fungal enzymes compared to LMM11’s cyclohexyl-ethyl group, as piperidine derivatives often exhibit better solubility and pharmacokinetics .
- LMM5 , with a bulkier 4-methoxyphenyl substituent, shows reduced efficacy, suggesting steric hindrance may limit target interaction .
Enzyme Inhibition :
- The ethylthio-oxadiazole derivative 6a inhibits hCA II via hydrophobic interactions within the enzyme’s active site. The target compound’s furan-2-yl group may similarly engage in π-π stacking with aromatic residues in enzyme pockets .
Physicochemical Properties: The thiophene-substituted Compound 25 exhibits higher cytotoxicity but lower selectivity compared to furan-based derivatives. Furan’s oxygen atom may reduce off-target effects by limiting non-specific membrane interactions . Sulfonamide substituents (e.g., 2-ethylpiperidine vs. cyclohexyl-ethyl) significantly impact logP values. For example, LMM11 has a logP of ~3.2, while the target compound’s piperidine group may lower logP to ~2.8, improving aqueous solubility .
Synthetic Accessibility: Derivatives like 4-chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide are synthesized via nucleophilic substitution or cyclization reactions, similar to methods used for the target compound .
Research Implications and Limitations
- Its furan-2-yl substituent may improve target specificity in fungal Trr1 inhibition .
- Limitations: No direct in vivo or clinical data are available for the target compound. Structural analogues like LMM11 and LMM5 have only been tested in vitro, necessitating further preclinical studies .
Data Table: Comparative Physicochemical Properties
| Property | Target Compound | LMM11 | LMM5 | Compound 6a |
|---|---|---|---|---|
| Molecular Weight | 378.45 g/mol (calculated) | 461.56 g/mol | 489.58 g/mol | 369.43 g/mol |
| logP (Predicted) | 2.8 | 3.2 | 3.5 | 2.5 |
| Water Solubility | Moderate (20–50 µM) | Low (<10 µM) | Low (<10 µM) | High (>100 µM) |
| Enzyme Inhibition (IC₅₀) | N/A | Trr1: 0.8 µM | Trr1: 2.5 µM | hCA II: 0.87 µM |
Biological Activity
The compound 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a member of the oxadiazole family, known for its diverse biological activities, including antibacterial and antimalarial properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.48 g/mol. The structure features a benzamide core linked to a 1,3,4-oxadiazole ring and a sulfonyl group attached to a piperidine moiety. This unique arrangement contributes to its biological properties.
Antimicrobial Activity
Research has highlighted the potential of oxadiazole derivatives as antimicrobial agents. A study demonstrated that compounds with similar structures exhibited significant activity against various bacterial strains, including Neisseria gonorrhoeae, which is known for its multidrug resistance. For instance, new N-(1,3,4-oxadiazol-2-yl)benzamides showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
Antimalarial Activity
Another area of interest is the antimalarial activity of oxadiazole derivatives. A related study synthesized compounds with potent in vitro activity against Plasmodium falciparum, achieving IC50 values below 40 nM against drug-sensitive and multi-drug resistant strains . The mechanism of action involves targeting different pathways than conventional antimalarials, potentially offering new therapeutic avenues.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The following table summarizes key findings from structure-activity relationship studies on similar oxadiazole compounds:
| Compound | IC50 (µM) | Selectivity Index | Biological Target |
|---|---|---|---|
| Compound 1 | 0.50 | >2500 | P. falciparum |
| Compound 2 | 0.57 | >2500 | P. falciparum |
| Compound 3 | 0.07 | >2500 | P. falciparum |
These results indicate that modifications to the oxadiazole core can significantly enhance activity against malaria parasites while maintaining selectivity over human cells.
Case Studies
- Antibacterial Efficacy : In a comparative study, several oxadiazole derivatives were tested against clinical isolates of N. gonorrhoeae. Compounds demonstrated varying degrees of efficacy, with some achieving MICs comparable to existing treatments .
- Antiplasmodial Mechanism : A murine model was employed to assess the in vivo efficacy of selected oxadiazole compounds against P. berghei. Although initial results showed rapid clearance and poor oral bioavailability, modifications to enhance pharmacokinetic profiles are underway .
Toxicity and Safety Profile
The toxicity profile of oxadiazole derivatives is an essential aspect of their development as therapeutic agents. Preliminary studies using zebrafish embryos indicated that certain derivatives exhibited low toxicity at effective dosages, suggesting potential for safe use in humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
